

# Tosedostat: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Tosedostat** (formerly known as CHR-2797) is an orally bioavailable small molecule inhibitor of the M1 family of aminopeptidases. Developed by Chroma Therapeutics, it has shown significant anti-tumor activity in preclinical and clinical studies, particularly in hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) [1]. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of **Tosedostat**, intended for professionals in the field of drug discovery and development.

## **Discovery and Development**

**Tosedostat** was discovered and developed by Chroma Therapeutics, a UK-based biotechnology company[1]. The development of **Tosedostat** arose from research into metalloenzyme inhibitors with anti-proliferative effects. Early investigations revealed that inhibiting certain aminopeptidases could lead to amino acid deprivation in cancer cells, thereby hindering their growth and survival[2][3]. This led to the identification of CHR-2797 as a potent and selective inhibitor of M1 aminopeptidases.

Key researchers involved in the early development and characterization of **Tosedostat** at Chroma Therapeutics include David Krige, Lindsey A. Needham, and their colleagues, who published seminal work on its mechanism of action[2][3]. The compound has progressed



through several phases of clinical trials to evaluate its safety and efficacy, both as a monotherapy and in combination with other anticancer agents[4].

## **Chemical Synthesis Pathway**

The chemical synthesis of **Tosedostat**, or cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate, involves a multi-step process. The following pathway is a representative synthesis based on principles of peptide coupling and hydroxamic acid formation.

A Proposed Retrosynthetic Analysis and Forward Synthesis:

The synthesis of **Tosedostat** can be conceptually broken down into the formation of the dipeptide-like core, followed by esterification and hydroxamic acid formation.

#### Starting Materials:

- (S)-Phenylglycine
- (R)-2-(tert-butoxycarbonylamino)-4-methylpentanoic acid (Boc-D-Leucine)
- Cyclopentanol
- O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Synthesis of the Dipeptide-Ester Intermediate:

- Esterification of (S)-Phenylglycine: (S)-Phenylglycine is first protected at the amino group (e.g., with a Boc group) and then esterified with cyclopentanol using a standard coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4dimethylaminopyridine (DMAP). The Boc protecting group is then removed under acidic conditions (e.g., trifluoroacetic acid) to yield cyclopentyl (S)-2-amino-2-phenylacetate.
- Peptide Coupling: The resulting amino ester is then coupled with Boc-D-Leucine using a peptide coupling reagent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). This reaction forms the dipeptide-ester intermediate,



cyclopentyl (S)-2-[((R)-2-(tert-butoxycarbonylamino)-4-methylpentanoyl)amino]-2-phenylacetate.

#### Formation of the Hydroxamic Acid:

- Deprotection and Activation: The Boc protecting group on the leucine residue is removed.
  The resulting free carboxylic acid is then activated, for example, by conversion to an acyl chloride or using a coupling agent.
- Hydroxamic Acid Formation: The activated carboxylic acid is reacted with a protected hydroxylamine, such as O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine.
- Final Deprotection: The protecting group on the hydroxylamine (e.g., THP) is removed under mild acidic conditions to yield the final product, **Tosedostat**.

## **Mechanism of Action**

**Tosedostat** is a prodrug that is readily absorbed and converted intracellularly to its active metabolite, CHR-79888, a carboxylic acid that is less membrane-permeable and thus accumulates within the cell[2][5][6]. CHR-79888 is a potent inhibitor of several M1 family aminopeptidases, including puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase[5][6].

These aminopeptidases play a crucial role in the final stages of intracellular protein degradation, recycling amino acids for new protein synthesis. By inhibiting these enzymes, **Tosedostat** disrupts this process, leading to a depletion of the intracellular amino acid pool. This amino acid deprivation is particularly detrimental to rapidly proliferating cancer cells, which have a high demand for protein synthesis. The resulting cellular stress triggers apoptosis (programmed cell death)[2][3].





Click to download full resolution via product page



## **Quantitative Data**

The inhibitory activity of **Tosedostat** and its active metabolite, CHR-79888, has been quantified against various aminopeptidases. Additionally, its anti-proliferative effects have been measured in a range of cancer cell lines.

Table 1: Inhibitory Activity (IC50) of Tosedostat and CHR-79888 against Aminopeptidases

| Aminopeptidase                               | Tosedostat (CHR-2797)<br>IC50 (nM) | CHR-79888 IC50 (nM) |
|----------------------------------------------|------------------------------------|---------------------|
| Leucine Aminopeptidase (LAP)                 | 100                                | Not Reported        |
| Puromycin-Sensitive<br>Aminopeptidase (PuSA) | 150                                | 850                 |
| Aminopeptidase N (AP-N)                      | 220                                | Not Reported        |
| LTA4 Hydrolase                               | >10,000                            | 8                   |
| Aminopeptidase B                             | >1,000                             | Not Reported        |
| PILSAP                                       | >5,000                             | Not Reported        |
| MetAP2                                       | >30,000                            | Not Reported        |

Data compiled from multiple sources[7].

Table 2: Anti-proliferative Activity (IC50) of Tosedostat in Cancer Cell Lines



| Cell Line   | Cancer Type                      | Tosedostat (CHR-2797)<br>IC50 (nM) |
|-------------|----------------------------------|------------------------------------|
| U-937       | Histiocytic Lymphoma             | 10                                 |
| HL-60       | Acute Promyelocytic Leukemia     | 30                                 |
| KG-1        | Acute Myelogenous Leukemia       | 15                                 |
| GDM-1       | Acute Myelomonocytic<br>Leukemia | 15                                 |
| HuT 78      | Cutaneous T-cell Lymphoma        | >10,000                            |
| Jurkat E6-1 | Acute T-cell Leukemia            | >10,000                            |

Data compiled from multiple sources[7].

# **Experimental Protocols Aminopeptidase Inhibition Assay**

Objective: To determine the in vitro inhibitory activity of **Tosedostat** against specific aminopeptidases.

#### Materials:

- Recombinant human aminopeptidases (e.g., LAP, PuSA)
- Substrates:
  - For LAP: Leucyl-glycyl-glycine (LGG)
  - For PuSA: L-Alanine-7-amido-4-methylcoumarin (Ala-AMC)
- Tosedostat (CHR-2797)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Detection reagent for LGG assay: o-phthaldialdehyde (OPA)



- 96-well microplates
- Plate reader (fluorescence or absorbance)

#### Procedure for LAP Inhibition Assay:

- Prepare serial dilutions of Tosedostat in the assay buffer.
- In a 96-well plate, add the diluted Tosedostat, the LAP enzyme solution, and the LGG substrate solution.
- Incubate the plate at 37°C for a specified time (e.g., 90 minutes).
- Stop the reaction by adding the OPA reagent.
- Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
- Calculate the percentage of inhibition relative to a control without the inhibitor.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

#### Procedure for PuSA Inhibition Assay:

- Prepare serial dilutions of **Tosedostat** in the assay buffer.
- In a 96-well plate, add the diluted Tosedostat, the PuSA enzyme solution, and the Ala-AMC substrate solution.
- Incubate the plate at 37°C for a specified time (e.g., 2 hours).
- Stop the reaction (e.g., by adding acetic acid).
- Measure the fluorescence of the liberated 7-amino-4-methylcoumarin (AMC) at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
- Calculate the percentage of inhibition and the IC50 value as described for the LAP assay.





Click to download full resolution via product page



## Cell Proliferation Assay ([3H]Thymidine Incorporation)

Objective: To determine the anti-proliferative effect of Tosedostat on cancer cell lines.

#### Materials:

- Cancer cell lines (e.g., HL-60, U-937)
- Cell culture medium and supplements
- Tosedostat (CHR-2797)
- [3H]Thymidine
- Trichloroacetic acid (TCA)
- Scintillation fluid
- 96-well cell culture plates
- Cell harvester
- Scintillation counter

#### Procedure:

- Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with serial dilutions of Tosedostat and incubate for a specified period (e.g., 72 hours).
- During the last few hours of incubation (e.g., 4-18 hours), add [3H]thymidine to each well.
- Harvest the cells onto a filter mat using a cell harvester. The DNA, containing the incorporated [3H]thymidine, will be trapped on the filter.
- Wash the filter mat to remove unincorporated [3H]thymidine.
- Precipitate the DNA on the filter with cold TCA.







- Dry the filter mat and place it in a scintillation vial with scintillation fluid.
- Measure the radioactivity using a scintillation counter.
- Calculate the percentage of proliferation inhibition relative to an untreated control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration.





Click to download full resolution via product page



## Conclusion

**Tosedostat** is a promising anti-cancer agent with a novel mechanism of action that targets amino acid metabolism in tumor cells. Its discovery and development have provided valuable insights into the role of aminopeptidases in cancer biology. The chemical synthesis of **Tosedostat** is achievable through established organic chemistry methodologies. The quantitative data on its inhibitory and anti-proliferative activities, along with detailed experimental protocols, provide a solid foundation for further research and development in this area. This technical guide serves as a comprehensive resource for scientists and researchers working on the next generation of cancer therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Chroma Therapeutics Gilde Healthcare [gildehealthcare.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CHR-2797: an antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chroma Therapeutics Tosedostat OPAL Study in Acute Myeloid Leukaemia Published in the Lancet - Gilde Healthcare [gildehealthcare.com]
- 5. Tosedostat | C21H30N2O6 | CID 15547703 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tosedostat | Aminopeptidase | AChR | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Tosedostat: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683859#tosedostat-discovery-and-chemical-synthesis-pathway]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com